molecular formula C18H15BrN2O4S B4230976 4-bromo-3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide

4-bromo-3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide

Cat. No.: B4230976
M. Wt: 435.3 g/mol
InChI Key: RXRUCNVEPNABMD-UHFFFAOYSA-N
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Description

4-bromo-3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is an organic compound with the molecular formula C₁₈H₁₅BrN₂O₄S. This compound is notable for its complex structure, which includes a bromine atom, a methoxy group, a sulfamoylphenyl group, and a naphthalene carboxamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. One common method involves the bromination of 3-methoxy-naphthalene, followed by the introduction of the sulfamoylphenyl group through a coupling reaction. The final step involves the formation of the carboxamide group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-bromo-3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methoxy-N-(4-sulfamoylphenyl)benzamide
  • 4-bromo-3-methoxy-N-(4-sulfamoylphenyl)aniline

Uniqueness

4-bromo-3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is unique due to its naphthalene core, which imparts distinct chemical and physical properties compared to similar compounds with benzene or aniline cores. This uniqueness makes it valuable in specific research and industrial applications.

Properties

IUPAC Name

4-bromo-3-methoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4S/c1-25-17-15(10-11-4-2-3-5-14(11)16(17)19)18(22)21-12-6-8-13(9-7-12)26(20,23)24/h2-10H,1H3,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRUCNVEPNABMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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